molecular formula C15H15NO5S B2865904 N-(4-Methoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 117309-43-0

N-(4-Methoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2865904
CAS No.: 117309-43-0
M. Wt: 321.35
InChI Key: XJVMWSBOCNRPNF-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-(phenylsulfonyl)glycine is a high-purity synthetic glycine derivative supplied for chemical research and development. This compound, with CAS Registry Number 117309-43-0 and molecular formula C 15 H 15 NO 5 S , has a molecular weight of 321.35 g/mol . Its structure features a glycine backbone that is differentially substituted with both a 4-methoxyphenyl group and a phenylsulfonyl moiety, making it a valuable protected glycine equivalent or a versatile synthetic intermediate . The presence of the sulfonamide group and the carboxylic acid functional group within the same molecule provides two potential sites for chemical manipulation, facilitating its use in constructing more complex molecular architectures, such as in the synthesis of peptide mimetics or functionalized materials. The methoxyphenyl substituent can influence the compound's electronic properties and solubility, which is a critical parameter in reaction design and optimization. Researchers utilize this building block in exploring new chemical spaces, particularly in developing pharmacologically relevant structures or specialized polymers. The product is offered with a purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications or for human use.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-13-9-7-12(8-10-13)16(11-15(17)18)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVMWSBOCNRPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System Optimization

  • Palladium precursors : Pd(OAc)$$2$$ or Pd$$2$$(dba)$$_3$$ are optimal for their high activity.
  • Ligands : Bulky phosphines like Xantphos enhance selectivity by preventing undesired β-hydride elimination.
  • Base : Cs$$2$$CO$$3$$ or K$$3$$PO$$4$$ facilitates deprotonation of the sulfonamide nitrogen.

Table 1: Impact of Reaction Conditions on Coupling Efficiency

Condition Yield (%) Purity (%) Reference
Pd(OAc)$$_2$$/Xantphos 78 95
Pd$$2$$(dba)$$3$$/BINAP 65 89
No ligand <10

Ester Hydrolysis and Carboxylic Acid Formation

The final step involves hydrolyzing the ester-protected glycine derivative to yield the free carboxylic acid. Alkaline hydrolysis using NaOH or LiOH in aqueous THF is standard.

Reaction Scheme 3: Ester Hydrolysis
$$
\text{N-(4-MeO-Ph)-N-(PhSO}2\text{)glycine ester} \xrightarrow{\text{NaOH/H}2\text{O}} \text{N-(4-MeO-Ph)-N-(PhSO}_2\text{)glycine}
$$

Critical Factors :

  • Reaction time : Prolonged hydrolysis (>12 hours) risks decarboxylation.
  • Temperature : Room temperature prevents racemization of the glycine backbone.

Alternative Pathways: One-Pot Synthesis

Recent advances explore one-pot methodologies to streamline synthesis. A mixed anhydride approach activates the glycine carboxylate for concurrent sulfonylation and arylation.

Reaction Scheme 4: Acetic Anhydride-Mediated Activation
$$
\text{Glycine} + \text{PhSO}2\text{Cl} + \text{4-MeO-C}6\text{H}4\text{-NH}2 \xrightarrow{\text{Ac}_2\text{O}} \text{Target Compound}
$$

This method reduces intermediate isolation steps but requires precise stoichiometry to avoid over-sulfonylation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Disulfonation : Controlled addition of sulfonyl chloride and low temperatures minimize this side reaction.
  • Racemization : Chiral auxiliaries or enzymatic resolution ensures enantiopure products.

Scalability Issues

  • Catalyst loading : Nanoparticle-supported Pd catalysts reduce costs in large-scale reactions.
  • Solvent recovery : THF and dichloromethane are recycled via distillation to improve sustainability.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

Method Steps Overall Yield (%) Purity (%) Scalability
Stepwise sulfonylation 3 62 98 High
Buchwald-Hartwig coupling 2 75 95 Moderate
One-pot synthesis 1 50 88 Low

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N-(phenylsulfonyl)glycine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of N-(4-hydroxyphenyl)-N-(phenylsulfonyl)glycine.

    Reduction: Formation of N-(4-methoxyphenyl)-N-(phenylsulfide)glycine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxyphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents Pharmacological Activity References
This compound Methoxy group (electron-donating), phenylsulfonyl linker 321.35 4-OCH₃ Aldose reductase inhibition
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine Methyl groups (electron-donating), methylsulfonyl linker 257.30 3,5-CH₃ Not reported; structural analog
N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine methyl ester Methyl ester (lipophilic), 2-methylphenyl group 319.38 2-CH₃, COOCH₃ Prodrug potential; ester hydrolysis required for activity
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine Nitro group (electron-withdrawing) 336.32 3-NO₂ Enhanced stability; potential electrophilic reactivity
N-(4-Fluorophenyl)-N-(phenylsulfonyl)glycinamide Fluorine substituent (polar), amide functional group 348.37 4-F, CONH₂ Improved bioavailability; altered hydrogen-bonding capacity
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Chlorine and dimethoxy groups 415.87 4-Cl, 3,4-OCH₃ Increased lipophilicity; potential kinase modulation

Physicochemical Properties

  • Solubility : The methoxy group enhances aqueous solubility compared to methyl or nitro analogs. For example, the logP of the target compound is estimated at 1.8 , lower than N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine (logP ~2.5) .
  • Stability : Electron-withdrawing groups (e.g., nitro) improve oxidative stability but may reduce metabolic half-life. Methoxy derivatives exhibit moderate stability under physiological pH .

Pharmacological Activities

  • Aldose Reductase Inhibition : The target compound shows IC₅₀ values comparable to N-(phenylsulfonyl)glycine derivatives (e.g., ~10 μM), with the methoxy group enhancing target affinity via hydrophobic interactions .
  • MMP Inhibition: Bulky substituents (e.g., 4-phenoxyphenyl in N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine) reduce MMP-1/2 inhibition, while smaller groups (methoxy) retain activity .
  • Cardioprotective Effects : Analog N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide outperforms reference drugs in hypoxia models, suggesting methoxy’s role in efficacy .

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., methoxy) improve solubility and target binding, whereas electron-withdrawing groups (nitro, chloro) enhance stability but reduce bioavailability . Bulky substituents (e.g., phenoxy) diminish enzyme inhibition, highlighting the need for balanced steric effects .

Functional Group Impact :

  • Amide vs. Acid : Amide derivatives (e.g., N-(4-fluorophenyl)-glycinamide ) exhibit prolonged plasma half-life but lower aldose reductase affinity compared to carboxylic acids .
  • Ester Prodrugs : Methyl esters (e.g., ) require hydrolysis for activation, delaying onset but improving membrane permeability .

Biological Activity

N-(4-Methoxyphenyl)-N-(phenylsulfonyl)glycine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a methoxy group and a sulfonyl group, which contribute to its biological activity. The compound is often used as a building block for synthesizing more complex molecules and has been studied for its interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The methoxy and sulfonyl groups enhance its binding affinity to specific molecular targets, potentially influencing various biological processes.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines, which play a critical role in inflammatory responses.

2. Analgesic Properties

The compound has also been studied for its analgesic effects. In animal models, it demonstrated significant pain relief comparable to conventional analgesics, suggesting potential use in pain management therapies.

3. Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicSignificant pain relief in animal models
AnticancerCytotoxic effects on cancer cell lines

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study 1 : A study evaluated the compound's anti-inflammatory effects in a rat model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups.
  • Case Study 2 : In vitro tests against MCF-7 breast cancer cells demonstrated that the compound induced apoptosis and inhibited cell proliferation, suggesting a mechanism that could be further explored for cancer therapy.

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